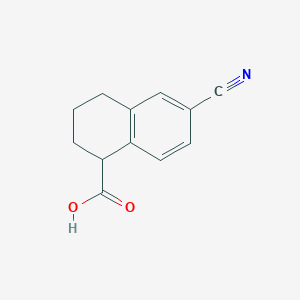

6-Cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is used as a reagent to produce protease inhibitors .

Molecular Structure Analysis

The molecular formula of 6-Cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is C12H11NO2 . The molecular weight is 201.22 .科学的研究の応用

Stereoselective Cyclizations

Research by Li and Ferreira (2003) discusses the cyclodimerization of stilbene derivatives under acidic conditions leading to rotationally restricted tetrahydronaphthalenes. Nucleophilic additions followed by intramolecular cyclizations yield dihydrobenzofuran derivatives, showcasing the compound's role in stereoselective cyclizations mimicking natural stilbene oligomerization processes (Li & Ferreira, 2003).

Synthesis of Tachykinin Receptor Antagonists

Ashworth et al. (2003) developed a new synthetic route for 3-Cyano-1-naphthalenecarboxylic acid, a crucial intermediate in tachykinin receptor antagonist manufacturing. The synthesis involves establishing a 1,3-substitution pattern on naphthalene, highlighting its importance in pharmaceutical manufacturing (Ashworth et al., 2003).

Mimicking Biological Activity

Schüler, Görls, and Boland (2001) describe the synthesis of 6-substituted indanoyl isoleucine conjugates from tetrahydronaphthalene, which mimic the biological activity of coronatine, indicating potential applications in plant biology and agriculture (Schüler, Görls, & Boland, 2001).

Antithromboxane Therapies

Wang et al. (2014) synthesized derivatives of tetrahydronaphthalene that act as potent thromboxane A2 receptor antagonists. These compounds may offer new leads for developing antithromboxane therapies, highlighting its potential in cardiovascular disease treatment (Wang et al., 2014).

作用機序

Target of Action

The primary targets of 6-Cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets .

Biochemical Pathways

The biochemical pathways affected by 6-Cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid are currently unknown. As research progresses, we can expect to gain more insight into the downstream effects of this compound .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid are not yet known. These properties are crucial in determining the bioavailability of the compound. Future research will likely focus on these aspects .

Result of Action

The molecular and cellular effects of 6-Cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid Understanding these effects will be key to determining the potential therapeutic applications of this compound .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-Cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound .

特性

IUPAC Name |

6-cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c13-7-8-4-5-10-9(6-8)2-1-3-11(10)12(14)15/h4-6,11H,1-3H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBSQLMYARRFMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=C(C=C2)C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((4-methoxyphenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide](/img/structure/B2596100.png)

![N-(2,4-difluorophenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2596101.png)

![1-methyl-4-(prop-2-en-1-yloxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2596106.png)

![Methyl 6-benzyl-2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2596107.png)

![4-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]thiadiazole-5-carboxamide](/img/structure/B2596111.png)

![3-Ethyl-2-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-5-methyl-1H-pyrrole-2,4-dicarboxamide](/img/structure/B2596112.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2596117.png)

![ethyl 4-(2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2596119.png)

![N-[3-(1-Propan-2-yltetrazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2596123.png)